molecular formula C8H4Cl2N2S2 B1239333 N-[(3Z)-4,5-dichloro-3H-1,2-dithiol-3-ylidene]pyridin-2-amine

N-[(3Z)-4,5-dichloro-3H-1,2-dithiol-3-ylidene]pyridin-2-amine

Cat. No. B1239333
M. Wt: 263.2 g/mol
InChI Key: RRGKLDYMLXTTEX-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dichloro-N-(2-pyridinyl)-3-dithiolimine is a member of pyridines.

Scientific Research Applications

Chemical Synthesis and Characterization

N-[(3Z)-4,5-dichloro-3H-1,2-dithiol-3-ylidene]pyridin-2-amine and related compounds have been a focus in the development of novel heterocyclic compounds due to their unique structural features and potential applications. For example, the thermolysis of several N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines provides a pathway to heteroazine fused thiazole-2-carbonitriles, showcasing a high-yielding synthesis method starting from 4,5-dichloro-1,2,3-dithiazolium chloride and selected azines (Koutentis, Koyioni, & Michaelidou, 2013). Additionally, the reactions of aminopyridines with 4,5-dichloro-1,2,3-dithiazol-ium chloride have been optimized to prepare a range of [(dithiazol-ylidene)amino]azines, further expanding the chemical toolbox for synthesizing novel heterocyclic compounds (Koutentis, Koyioni, & Michaelidou, 2011).

Applications in Medicinal Chemistry

The structural motif of N-[(3Z)-4,5-dichloro-3H-1,2-dithiol-3-ylidene]pyridin-2-amine serves as a key intermediate in the synthesis of potential pharmacologically active compounds. For instance, derivatives containing the (1H-pyridin-4-ylidene)amines structure have been prepared as potential antimalarials, demonstrating activity against Plasmodium falciparum strains (Rodrigues et al., 2009). This highlights the compound's relevance in contributing to the development of new treatments for malaria.

properties

Molecular Formula

C8H4Cl2N2S2

Molecular Weight

263.2 g/mol

IUPAC Name

(Z)-4,5-dichloro-N-pyridin-2-yldithiol-3-imine

InChI

InChI=1S/C8H4Cl2N2S2/c9-6-7(10)13-14-8(6)12-5-3-1-2-4-11-5/h1-4H/b12-8-

InChI Key

RRGKLDYMLXTTEX-WQLSENKSSA-N

Isomeric SMILES

C1=CC=NC(=C1)/N=C\2/C(=C(SS2)Cl)Cl

SMILES

C1=CC=NC(=C1)N=C2C(=C(SS2)Cl)Cl

Canonical SMILES

C1=CC=NC(=C1)N=C2C(=C(SS2)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3Z)-4,5-dichloro-3H-1,2-dithiol-3-ylidene]pyridin-2-amine
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N-[(3Z)-4,5-dichloro-3H-1,2-dithiol-3-ylidene]pyridin-2-amine
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N-[(3Z)-4,5-dichloro-3H-1,2-dithiol-3-ylidene]pyridin-2-amine

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